molecular formula C27H23N3O3 B2599735 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-41-2

3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2599735
CAS No.: 2034462-41-2
M. Wt: 437.499
InChI Key: MNQTVPGNSXOSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as BPQ, is a synthetic compound that belongs to the class of piperidinylquinazolinones. BPQ has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurology, and cardiovascular diseases.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, some novel 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one compounds were synthesized and tested for their antibacterial activity, showing potent activity against organisms like Proteus vulgaris and Bacillus subtilis (Appani, Bhukya, & Gangarapu, 2016). Similarly, antifungal activity studies of some quinazolinone derivatives revealed efficacy against various fungal strains, indicating the potential of these compounds in treating fungal infections (Shivan & Holla, 2011).

Anticancer and Antitumor Activities

Quinazolinone derivatives have also been explored for their anticancer and antitumor properties. Research into 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones synthesized for anticancer activity demonstrated potential against HeLa cells and Ehrlich’s Ascites Carcinoma in mice, suggesting their use as chemotherapeutic agents (Joseph et al., 2010). The synthesis and evaluation of a series of 2,4-diaminoquinazoline derivatives as anti-tubercular agents further exemplify the versatile biological applications of quinazolinones, showing bactericidal activity against Mycobacterium tuberculosis (Odingo et al., 2014).

Antiviral Activities

Novel quinazolinone derivatives have been investigated for their antiviral activities, demonstrating potential against a variety of viruses. For example, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave techniques showed inhibitory effects against influenza and other viruses, highlighting the potential of quinazolinones in antiviral therapy (Selvam et al., 2007).

Antihypertensive Effects

Quinazolinone derivatives have been tested for their antihypertensive activity, with certain compounds producing strong hypotension in spontaneously hypertensive rat models. This suggests their potential use in treating hypertension and related cardiovascular disorders (Takai et al., 1986).

Properties

IUPAC Name

3-[1-(2-benzoylbenzoyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c31-25(19-9-2-1-3-10-19)21-12-4-5-13-22(21)26(32)29-16-8-11-20(17-29)30-18-28-24-15-7-6-14-23(24)27(30)33/h1-7,9-10,12-15,18,20H,8,11,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQTVPGNSXOSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.